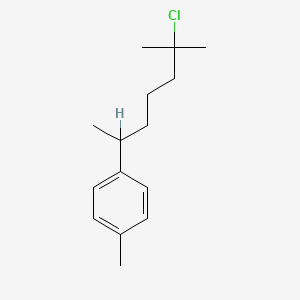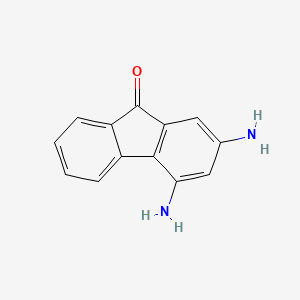
2,4-Diamino-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-9H-fluoren-9-one is a chemical compound with the molecular formula C13H10N2O. It is known for its distinctive structure, which includes a fluorenone core substituted with amino groups at the 2 and 4 positions. This compound is a white to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with aromatic amines. One common method includes the reaction of fluorenone with p-phenylenediamine in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluorenone derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of hydrofluorenone derivatives.
Substitution: Formation of N-substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diamino-9H-fluoren-9-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In DNA research, the compound’s fluorescent properties allow it to bind to DNA and facilitate visualization under specific conditions .
Vergleich Mit ähnlichen Verbindungen
2,7-Diamino-9H-fluoren-9-one: Similar structure but with amino groups at the 2 and 7 positions.
2,6-Diamino-9H-fluoren-9-one: Amino groups at the 2 and 6 positions, used as a sensitizer in photographic materials.
4,5-Diamino-9H-fluoren-9-one: Amino groups at the 4 and 5 positions, used in early discovery research.
Uniqueness: 2,4-Diamino-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in DNA research and potential pharmaceutical uses highlight its versatility and importance in various scientific fields .
Eigenschaften
CAS-Nummer |
6638-62-6 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2,4-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H,14-15H2 |
InChI-Schlüssel |
WMNBHWWCHOVGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


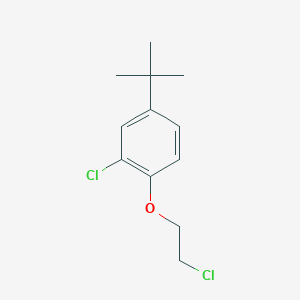
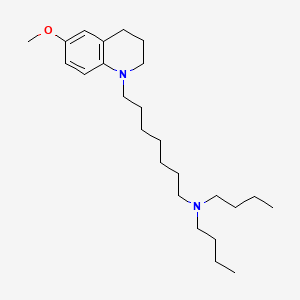

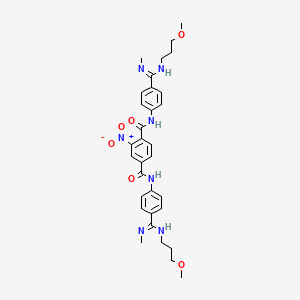
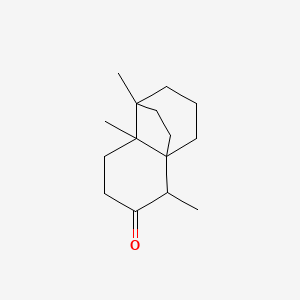
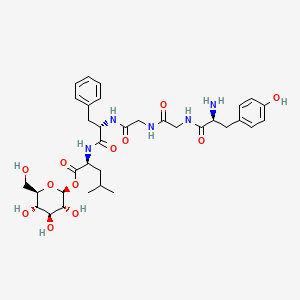

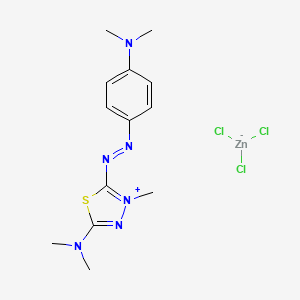
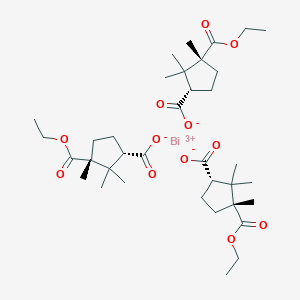
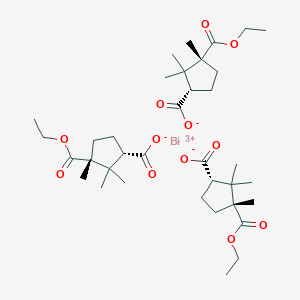
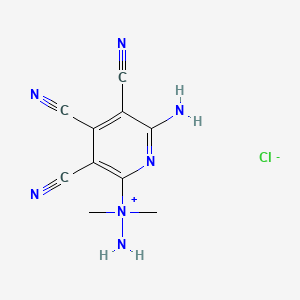

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
